molecular formula C10H12ClNO B067861 N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide CAS No. 186296-21-9

N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide

Cat. No. B067861
M. Wt: 197.66 g/mol
InChI Key: HGKOQCMPYYZGCI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide, also known as SNC80, is a potent and selective agonist for the delta-opioid receptor. It was first synthesized in 1994 by a team of researchers led by Dr. John Traynor at the University of Michigan. Since then, SNC80 has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression.

Mechanism Of Action

N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide works by binding to and activating the delta-opioid receptor, which is a G protein-coupled receptor located in the central nervous system. Activation of the delta-opioid receptor leads to the inhibition of neurotransmitter release, which results in the reduction of pain and drug-seeking behavior. N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to be highly selective for the delta-opioid receptor and does not bind to other opioid receptors, which reduces the risk of side effects.

Biochemical And Physiological Effects

N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of dopamine in the brain, which is associated with the reduction of drug-seeking behavior. It has also been shown to reduce the release of glutamate, which is associated with the reduction of pain. Additionally, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to increase the release of endogenous opioids, which are natural painkillers produced by the body.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide in lab experiments is its high selectivity for the delta-opioid receptor, which reduces the risk of side effects. Additionally, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been extensively studied in animal models, which provides a wealth of data on its pharmacokinetics and pharmacodynamics. However, one limitation of using N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are a number of future directions for research on N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide. One area of research is the development of more potent and selective agonists for the delta-opioid receptor. Another area of research is the investigation of the long-term effects of N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide on pain management, addiction, and depression. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide in humans, as most of the current research has been conducted in animal models.

Synthesis Methods

N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of alpha-methyl-4-chlorobenzylamine with acetic anhydride to form N-(alpha-methyl-4-chlorobenzyl)acetamide. This compound is then reacted with (R)-phenylglycinol in the presence of a catalyst to form the final product, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide.

Scientific Research Applications

N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. In animal models, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to be effective in reducing pain without the development of tolerance or dependence. It has also been shown to reduce drug-seeking behavior in animals addicted to opioids and cocaine. Additionally, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to have antidepressant effects in animal models of depression.

properties

CAS RN

186296-21-9

Product Name

N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12ClNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

HGKOQCMPYYZGCI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C

SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C

Origin of Product

United States

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